molecular formula C9H14N2O B123773 1-(4-Butyl-1H-imidazol-1-yl)ethanone CAS No. 155092-17-4

1-(4-Butyl-1H-imidazol-1-yl)ethanone

Cat. No. B123773
M. Wt: 166.22 g/mol
InChI Key: HKPDNTYOYJJGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butyl-1H-imidazol-1-yl)ethanone, also known as BIE, is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Mechanism Of Action

The exact mechanism of action of 1-(4-Butyl-1H-imidazol-1-yl)ethanone is not well understood. However, it is believed to act on the GABA(A) receptors in the brain, which are responsible for regulating the activity of neurotransmitters such as GABA. It is thought to enhance the activity of GABA, which leads to its anxiolytic and sedative effects.

Biochemical And Physiological Effects

1-(4-Butyl-1H-imidazol-1-yl)ethanone has been shown to have several biochemical and physiological effects. In animal studies, it has been found to exhibit anticonvulsant, anxiolytic, and sedative properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, it has been shown to enhance the activity of GABA(A) receptors in the brain, which leads to its anxiolytic and sedative effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(4-Butyl-1H-imidazol-1-yl)ethanone in lab experiments is its well-established synthesis method, which yields the desired product in good yields and purity. Furthermore, it has been extensively studied for its potential applications in various fields, which makes it a valuable tool for scientific research. However, one of the limitations of using this compound is its potential side effects, which may affect the results of lab experiments.

Future Directions

There are several future directions for the study of 1-(4-Butyl-1H-imidazol-1-yl)ethanone. One potential direction is the further investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the development of new drugs based on the structure of this compound. Furthermore, the study of its mechanism of action and its effects on GABA(A) receptors may lead to the development of new drugs for the treatment of anxiety and other neurological disorders.
Conclusion:
In conclusion, 1-(4-Butyl-1H-imidazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. Its well-established synthesis method, extensive scientific research application, and potential future directions make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and its potential side effects.

Synthesis Methods

1-(4-Butyl-1H-imidazol-1-yl)ethanone can be synthesized by the reaction of 4-butyl-1H-imidazole and ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields and purity. The synthesis of this compound has been well established, and it is readily available for scientific research.

Scientific Research Applications

1-(4-Butyl-1H-imidazol-1-yl)ethanone has been extensively studied for its potential applications in various fields. In pharmacology, it has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In biochemistry, it has been used as a tool to study the function of GABA(A) receptors. Furthermore, it has been studied for its potential use in the development of new drugs.

properties

CAS RN

155092-17-4

Product Name

1-(4-Butyl-1H-imidazol-1-yl)ethanone

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(4-butylimidazol-1-yl)ethanone

InChI

InChI=1S/C9H14N2O/c1-3-4-5-9-6-11(7-10-9)8(2)12/h6-7H,3-5H2,1-2H3

InChI Key

HKPDNTYOYJJGDQ-UHFFFAOYSA-N

SMILES

CCCCC1=CN(C=N1)C(=O)C

Canonical SMILES

CCCCC1=CN(C=N1)C(=O)C

synonyms

1H-Imidazole, 1-acetyl-4-butyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.